N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid
Description
N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid is a triazine-based compound functionalized with a 4-nitroanilino group and an L-glutamic acid moiety. The L-glutamic acid component confers chirality and may influence solubility or interaction with biological targets, such as enzymes or receptors.
Properties
CAS No. |
62693-21-4 |
|---|---|
Molecular Formula |
C14H15N7O6 |
Molecular Weight |
377.31 g/mol |
IUPAC Name |
(2S)-2-[[4-amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H15N7O6/c15-12-18-13(16-7-1-3-8(4-2-7)21(26)27)20-14(19-12)17-9(11(24)25)5-6-10(22)23/h1-4,9H,5-6H2,(H,22,23)(H,24,25)(H4,15,16,17,18,19,20)/t9-/m0/s1 |
InChI Key |
QDZDYMDOZVHNSW-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazine Core and Functionalization
The 1,3,5-triazine ring is typically synthesized through condensation reactions involving cyanuric chloride or related triazine precursors. The substitution pattern is controlled by sequential nucleophilic aromatic substitution reactions on the triazine ring:
- The 4-amino group is introduced by displacement of a chlorine atom on the triazine ring.
- The 6-position is functionalized with 4-nitroaniline via nucleophilic aromatic substitution, yielding the 6-(4-nitroanilino) substituent.
This step requires careful control of reaction conditions such as temperature and solvent to favor selective substitution.
Coupling with L-Glutamic Acid
The L-glutamic acid moiety is conjugated to the triazine core at the 2-position, often through amide bond formation. This can be achieved by activating the carboxyl group of glutamic acid or using its sodium salt form to react with a suitable leaving group on the triazine ring.
Example Preparation Protocol (Adapted from Related Analogous Compounds)
While explicit literature detailing the exact synthesis of N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid is scarce, closely related compounds such as N-p-aminobenzoyl-L-glutamic acid have well-documented preparation methods that provide a useful framework.
| Step | Reagents & Conditions | Description | Outcome & Notes |
|---|---|---|---|
| 1. Acyl Chlorination | p-Nitrobenzoic acid, oxalyl chloride, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), 55°C reflux | Conversion of p-nitrobenzoic acid to p-nitrobenzoyl chloride | Efficient acyl chloride formation; oxalyl chloride used in 2-5 molar excess; solvent ratio THF:DMF ~11:1 to 5:1 |
| 2. Condensation | p-Nitrobenzoyl chloride, sodium glutamate, pH 8, 5°C | Formation of N-p-nitrobenzoyl-L-glutamic acid via amide bond formation | High yield (~99%) and purity (~99.4% by HPLC) |
| 3. Reduction | N-p-nitrobenzoyl-L-glutamic acid, hydrazine hydrate (3-5 molar equivalents), ferric chloride hexahydrate catalyst (3-5 mol%), methanol, room temperature | Reduction of nitro group to amino group to yield N-p-aminobenzoyl-L-glutamic acid | High purity (≥99.9%) and yield (~96.6%) |
This three-step method demonstrates the utility of selective acyl chlorination, condensation, and catalytic reduction to prepare amino-substituted glutamic acid derivatives with high purity and yield.
Adaptation to this compound
For the target compound, the synthetic route would incorporate:
- Preparation of the 1,3,5-triazine core substituted at the 4- and 6-positions with amino and 4-nitroanilino groups, respectively.
- Subsequent coupling of the triazine intermediate with L-glutamic acid or its activated derivative.
Microwave-assisted organic synthesis has been reported to facilitate the formation of such conjugated triazine-glutamic acid derivatives, improving reaction rates and yields.
Reaction Conditions and Catalysts
- Acyl Chlorination: Oxalyl chloride is preferred for its efficiency and clean reaction profile in converting carboxylic acids to acid chlorides.
- Condensation: Mild basic conditions (pH ~8) and low temperature (~5°C) optimize amide bond formation and minimize side reactions.
- Reduction: Hydrazine hydrate with ferric chloride hexahydrate catalyst enables selective reduction of nitro groups to amines under mild conditions.
Research Findings and Optimization
- The molar ratios of reagents are critical for maximizing yield and purity. For example, hydrazine hydrate is used in 3-5 fold molar excess relative to the nitro compound to ensure complete reduction.
- Solvent systems combining tetrahydrofuran and DMF provide an optimal medium for acyl chlorination and subsequent reactions.
- The purity of the final product can reach ≥99.9% as verified by HPLC, indicating the method’s robustness.
- Microwave synthesis techniques have been shown to reduce reaction times significantly while maintaining or improving yields in similar triazine-glutamic acid derivatives.
Summary Table of Key Preparation Parameters
| Parameter | Recommended Range/Value | Purpose/Effect |
|---|---|---|
| Oxalyl chloride molar ratio | 2–5 times molar excess | Efficient acyl chloride formation |
| Solvent ratio (THF:DMF) | 11:1 to 5:1 | Optimal solubility and reaction rate |
| pH during condensation | ~8 | Favor amide bond formation |
| Temperature during condensation | 5 ± 1 °C | Minimize side reactions |
| Hydrazine hydrate molar excess | 3–5 times molar excess | Complete nitro group reduction |
| Ferric chloride hexahydrate catalyst | 3–5 mol% relative to substrate | Catalyze reduction reaction |
| Reaction temperature (reduction) | Room temperature | Mild conditions prevent degradation |
| Purity of final product | ≥99.9% (HPLC) | High-quality compound for research |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides and nucleophiles are employed under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
Anticancer Activity
Recent research has indicated that compounds with triazine structures, including N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid, exhibit promising anticancer properties. A study highlighted the design of molecular hybrids incorporating triazine and sulfonamide structures that demonstrated significant cytotoxic activity against various cancer cell lines. The incorporation of the triazine moiety was crucial for enhancing the anticancer efficacy of these compounds .
Herbicidal Properties
The triazine ring is a well-known structural motif in herbicides. This compound could potentially be developed into a herbicide due to its ability to interfere with photosynthesis in plants. Triazines inhibit photosystem II, leading to plant death by disrupting the electron transport chain during photosynthesis .
Use in Crop Protection
Incorporating this compound into formulations can enhance crop protection strategies against a variety of weeds while minimizing environmental impact through targeted action mechanisms .
Drug Formulation
The compound's structure allows for the potential development of prodrugs that can improve bioavailability and therapeutic efficacy. For instance, modifications to enhance solubility and stability can be explored to optimize its use in drug formulations targeting specific diseases .
Nutritional Additives
As an amino acid derivative, it may also find applications as a nutritional additive in animal feed, promoting growth and health in livestock through enhanced amino acid profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-2-((4-Amino-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The triazine ring and amino groups play crucial roles in binding to target molecules, while the nitrophenyl group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine Derivatives with Amino Acid Moieties
- N-(4,6-Dipiperidino-1,3,5-triazin-2-yl) Amino Acid Derivatives (e.g., compounds 15–21 in ): Structural Differences: These derivatives lack the 4-nitroanilino group and instead feature piperidine substituents at positions 4 and 6 of the triazine ring. The amino acid is attached at position 2. Synthetic Pathway: Synthesized via sequential reactions of cyanuric chloride with piperidine and amino acids, followed by further substitution. This contrasts with the target compound, which likely requires a nitroanilino coupling step.
- N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives (e.g., compounds 22–28 in ): Structural Differences: Morpholine rings replace piperidine, introducing oxygen atoms that increase polarity. Reactivity: Morpholino groups are less basic than piperidino groups, which could alter pH-dependent interactions in biological systems. Comparison to Target Compound: The nitroanilino group in the target compound may confer stronger electron-withdrawing effects, influencing electronic properties and binding affinities .
Triazine Derivatives with Nitro or Aromatic Substituents
- N-{4-[N-(4-(1-Azepanyl)-6-{4-nitroanilino}-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide (): Structural Features: Shares the 4-nitroanilino group but includes an azepanyl ring and an ethanehydrazonoyl linker.
- 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (): Key Differences: Chlorine at position 4 and morpholino at position 6 create a distinct electronic profile. Chlorine is a stronger leaving group than amino or nitroanilino, making this compound more reactive in nucleophilic substitutions.
Aromatic Amine and Nitro Compounds ():
- 4-Nitrobenzylamine and Related Analogues: Comparison: The nitro group in 4-nitrobenzylamine is structurally similar to the nitroanilino group in the target compound. However, the absence of a triazine scaffold and amino acid moiety limits direct functional parallels. Biological Relevance: Nitro groups are often associated with prodrug activation (e.g., via nitroreductases), suggesting the target compound may have similar metabolic pathways .
Research Implications and Gaps
- Synthetic Challenges: The target compound’s combination of nitroanilino and L-glutamic acid groups may require specialized coupling conditions, as evidenced by the multi-step protocols in .
- Need for Further Data : Experimental studies on solubility, stability, and bioactivity are critical to validate hypotheses derived from structural comparisons.
Biological Activity
N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid (referred to as "the compound" hereafter) is a complex organic molecule exhibiting significant biological activity, particularly in the context of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C14H15N7O6
- Molecular Weight : 377.31 g/mol
- CAS Number : 62693-21-4
- IUPAC Name : (2S)-2-[[4-amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]amino]pentanedioic acid
The structure features a triazine ring linked to an amino group and a nitroaniline moiety, along with an L-glutamic acid backbone. This unique configuration suggests potential interactions with various biological systems, influencing numerous biochemical pathways.
The compound's biological activity is primarily attributed to its ability to inhibit specific enzyme pathways. Notable mechanisms include:
- Inhibition of Lysophosphatidic Acid Acyltransferase : This enzyme plays a crucial role in lipid metabolism and cell proliferation. Inhibition can lead to reduced tumor cell proliferation, indicating potential applications in cancer therapy.
- Binding Interactions : The compound has been shown to interact with various biological targets, modulating cellular signaling pathways. These interactions often involve binding to amino acids critical for enzyme function and activity.
Enzyme Inhibition Studies
A study highlighted the compound's effectiveness in inhibiting lysophosphatidic acid acyltransferase, which is essential for regulating lipid signaling in cells. This inhibition was linked to decreased proliferation of tumor cells, suggesting its therapeutic potential in oncology.
Antimalarial Activity
Recent research investigated the biological activity of triazine derivatives similar to the compound against Plasmodium falciparum dihydrofolate reductase (Pf-DHFR). Docking studies indicated strong binding interactions with key amino acids in the enzyme, demonstrating the potential for these compounds as antimalarial agents . Specifically, compounds derived from L-glutamic acid and triazine moieties exhibited promising inhibitory effects comparable to established drugs .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is informative:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid | C14H13ClN6O6 | Contains chlorine instead of an amino group on the triazine ring |
| N-(N-(4-(Aminophenyl)amino)-1,3,5-triazine) | C13H12N6 | Lacks the glutamic acid structure but retains the triazine core |
| 6-(4-Nitrophenyl)amino-1,3,5-triazine | C10H8N6O2 | A simpler structure without the glutamate component |
This table illustrates how the integration of L-glutamic acid with a triazine framework may confer distinct biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
